molecular formula C22H26N4OS B2794878 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea CAS No. 1796969-36-2

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea

Cat. No.: B2794878
CAS No.: 1796969-36-2
M. Wt: 394.54
InChI Key: GNBLZMVKVAGKSN-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea is a synthetic urea derivative featuring a benzothiazole-piperidine scaffold linked to a phenethyl group. The benzothiazole moiety is known for its role in modulating kinase inhibition and anticancer activity, while the piperidine and urea functionalities contribute to solubility and binding affinity . Preliminary studies indicate its activity against cancer cell lines (e.g., MCF-7 and A549) with IC50 values of 0.45 µM and 0.38 µM, respectively, suggesting selective cytotoxicity . Its logP value of 3.2 and solubility of 0.15 mg/mL highlight moderate lipophilicity, which may influence pharmacokinetic properties .

Properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4OS/c27-21(23-13-10-17-6-2-1-3-7-17)24-16-18-11-14-26(15-12-18)22-25-19-8-4-5-9-20(19)28-22/h1-9,18H,10-16H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBLZMVKVAGKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base. The resulting benzothiazole is then reacted with piperidine to form the piperidinylbenzothiazole intermediate. Finally, the phenethyl group is introduced through a urea formation reaction with phenethyl isocyanate.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

  • Oxidation: The phenethyl group can be oxidized to form phenylacetic acid derivatives.

  • Reduction: The compound can be reduced to form corresponding amines or alcohols.

  • Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Phenylacetic acid derivatives.

  • Reduction: Corresponding amines or alcohols.

  • Substitution: Nitrobenzothiazole or halogenated benzothiazole derivatives.

Scientific Research Applications

Scientific Research Applications

This compound serves as a versatile building block in organic synthesis and drug development. Its unique structure allows for modifications that can lead to new chemical entities with enhanced properties.

Medicinal Chemistry

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea has shown promise in the following areas:

A. Anti-inflammatory Activity
Research indicates that compounds containing benzothiazole and piperidine moieties exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) . This inhibition is crucial for developing anti-inflammatory drugs.

B. Anticancer Potential
Studies have identified similar compounds targeting the Inhibitory κB Kinase (IKK) and Nuclear Factor-kB (NF-kB) pathways, which are pivotal in cancer cell proliferation and survival . The structural attributes of this compound may enhance its efficacy against certain cancers.

C. Neuroprotective Effects
The compound's ability to interact with neurotransmitter systems suggests potential applications in neuroprotection, particularly in neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

Study Focus Findings
Study A IKK and NF-kB as Drug TargetsIdentified compounds that inhibit these targets, suggesting a pathway for anticancer drug development.
Study B Anti-inflammatory ActivityDemonstrated that similar structures inhibit COX enzymes significantly, indicating therapeutic potential.
Study C NeuroprotectionDiscussed mechanisms through which benzothiazole derivatives can protect neuronal cells from degeneration.

Industrial Applications

The versatility of this compound extends to industrial applications:

Pharmaceutical Development

Due to its structural complexity, this compound can serve as an intermediate in synthesizing various pharmaceuticals, particularly those targeting inflammation and cancer .

Agrochemicals

The compound's ability to undergo diverse chemical reactions makes it suitable for developing agrochemicals, enhancing crop protection against pests and diseases.

Mechanism of Action

The mechanism by which 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea and analogous compounds:

Compound Structural Variation Biological Activity (IC50, µM) Solubility (mg/mL) logP Selectivity Index
This compound (Target) Benzothiazole, piperidine, phenethylurea 0.45 (MCF-7), 0.38 (A549) 0.15 3.2 8.5 (A549 vs. HEK293)
1-((1-(Benzimidazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea Benzimidazole replaces benzothiazole 1.2 (MCF-7), 1.5 (A549) 0.12 3.5 4.2
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-ethylurea Shorter ethyl chain replaces phenethyl 2.8 (MCF-7), 3.1 (A549) 0.08 2.9 2.1
1-((1-(Benzo[d]thiazol-2-yl)morpholin-4-yl)methyl)-3-phenethylurea Morpholine replaces piperidine 0.92 (MCF-7), 1.1 (A549) 0.22 2.7 6.8
1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea Triazine core with triazole and thiourea substituents 0.12 (EGFR kinase inhibition) 0.05 4.1 N/A

Key Findings:

Benzothiazole vs. Benzimidazole : Replacement of benzothiazole with benzimidazole (first comparator) reduces potency by ~2.7-fold in MCF-7 cells, emphasizing the critical role of the sulfur atom in benzothiazole for target engagement .

Phenethyl Chain Length : Shortening the phenethyl group to ethyl (second comparator) drastically reduces solubility (0.08 vs. 0.15 mg/mL) and activity, suggesting the phenethyl moiety enhances both lipophilic interactions and bioavailability .

Piperidine vs. Morpholine : The morpholine analog (fourth comparator) exhibits improved solubility (0.22 mg/mL) but reduced potency, likely due to altered conformational flexibility in the morpholine ring .

Triazine-Based Analogs : The triazole-triazine-thiourea derivative (fifth comparator) shows superior EGFR kinase inhibition (IC50 = 0.12 µM) but lower solubility (0.05 mg/mL), highlighting a trade-off between potency and drug-like properties .

Mechanistic and Pharmacological Insights

  • Selectivity: The target compound demonstrates a selectivity index of 8.5 for A549 cells over HEK293 normal cells, outperforming analogs with benzimidazole (4.2) or ethylurea (2.1) .
  • Solubility Challenges : Despite moderate logP (3.2), its low aqueous solubility (0.15 mg/mL) necessitates formulation optimization, whereas morpholine-based analogs offer better solubility but inferior activity .
  • Target Engagement : Molecular docking studies suggest the benzothiazole group interacts with hydrophobic pockets in kinase domains, while the urea linker stabilizes hydrogen bonds with catalytic residues .

Biological Activity

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzo[d]thiazole moiety, a piperidine ring, and a phenethyl urea group, each contributing to its pharmacological properties. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S with a molecular weight of approximately 396.51 g/mol. The compound's structure can be represented as follows:

Structure C21H24N4O2S\text{Structure }\text{C}_{21}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Moiety : This is achieved through cyclization reactions involving o-aminothiophenol.
  • Piperidine Ring Formation : The piperidine ring is synthesized through cyclization reactions starting from suitable amines.
  • Coupling Reactions : The benzo[d]thiazole and piperidine intermediates are coupled using a halomethyl compound.
  • Urea Formation : The final step involves reacting the coupled intermediate with an isocyanate to form the urea linkage.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The benzo[d]thiazole moiety enhances the compound's affinity for specific targets, potentially leading to inhibition of enzyme activity or modulation of receptor functions.

Key Targets and Pathways

The compound has shown promise in targeting:

  • Kinases : Inhibitory effects on specific kinases have been reported, indicating potential anticancer properties.
  • Receptors : Modulation of receptor functions involved in cellular signaling pathways can lead to therapeutic effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BEnzyme InhibitionShowed potent inhibition against specific kinases involved in cancer signaling pathways.
Study CCytotoxic EffectsInduced apoptosis in T-cell lines at sub-micromolar concentrations.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anticancer Efficacy : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its role as a potential anticancer agent.
  • Mechanistic Insights : Molecular docking studies indicate that this compound can form substantial interactions with target proteins, enhancing its therapeutic potential against cancer.
  • T-cell Selectivity : Research indicates that compounds with similar structural motifs exhibit selective cytotoxicity towards T-cells, providing insights into their potential applications in immunotherapy.

Q & A

Q. What are the optimized synthetic routes for 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenethylurea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the benzothiazole-piperidine core via nucleophilic substitution or coupling reactions.
  • Step 2: Introduction of the phenethylurea moiety through carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct alkylation .
  • Critical Parameters:
    • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require rigorous purification to remove residual solvents .
    • Temperature: Reactions under reflux (e.g., 60–80°C) improve kinetics but risk side reactions; lower temperatures (25–40°C) favor selectivity .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign peaks to confirm substituent positions (e.g., benzothiazole protons at δ 7.2–8.5 ppm; piperidine methylene at δ 2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the piperidinyl and phenethyl regions .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~423.2) and detects impurities .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>98%) and stability under varying pH .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases (e.g., EGFR, CDK2) or proteases using fluorescence-based assays (IC50 determination) .
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
    • Receptor Binding: Radioligand displacement assays (e.g., GPCRs) to evaluate affinity (Ki values) .
  • Controls: Include structurally related benzothiazole-urea derivatives to benchmark activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Core Modifications:
    • Benzothiazole Substituents: Introduce electron-withdrawing groups (e.g., -F, -NO2) at position 6 to enhance target binding .
    • Piperidine Chain: Replace the methylene linker with ethylene or carbonyl groups to modulate conformational flexibility .
  • Assay Design:
    • Parallel synthesis of analogs (10–20 derivatives) followed by high-throughput screening (HTS) against multiple targets .
    • Computational Modeling: Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., HIV-1 protease) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzothiazole-urea derivatives?

Methodological Answer:

  • Contradiction Sources:
    • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
    • Impurities: Use LC-MS to verify compound purity; trace solvents (e.g., DMSO) may artifactually inhibit enzymes .
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
  • Mechanistic Follow-Up: Conduct isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule off-target effects .

Q. What strategies are effective for identifying the molecular target of this compound in complex biological systems?

Methodological Answer:

  • Chemical Proteomics:
    • Photoaffinity Labeling: Incorporate a photo-crosslinkable group (e.g., diazirine) into the compound to capture target proteins .
    • Pull-Down Assays: Immobilize the compound on sepharose beads and identify bound proteins via LC-MS/MS .
  • CRISPR-Cas9 Screening: Genome-wide knockout libraries to identify genes whose loss abrogates compound activity .

Q. What crystallographic data is available for analogous compounds, and how can it guide co-crystallization studies with target proteins?

Methodological Answer:

  • Reference Structures:
    • 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde (PDB-like data): Dihedral angles (6.5–34.0°) between benzothiazole and phenyl rings inform docking poses .
    • π–π Interactions: Stabilize protein-ligand complexes (e.g., centroid distances ~3.7 Å in related benzothiazoles) .
  • Co-Crystallization: Use sitting-drop vapor diffusion with PEG 3350 as a precipitant; optimize pH (6.5–7.5) to match target protein stability .

Q. How can computational methods predict the metabolic stability and toxicity profile of this compound?

Methodological Answer:

  • In Silico Tools:
    • ADMET Prediction: Use SwissADME or ADMETLab to estimate solubility (LogP < 3), CYP450 inhibition, and hERG liability .
    • Metabolite Identification: CypReact or GLORYx simulates Phase I/II metabolism (e.g., oxidation at the piperidine nitrogen) .
  • Validation: Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

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